6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, including EGFR, Her2, VEGFR2, and CDK2 . The nature of these interactions involves binding to these enzymes, leading to their inhibition .
Cellular Effects
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one influences cell function by inducing cell cycle arrest and apoptosis in HepG2 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the enzymes EGFR, Her2, VEGFR2, and CDK2, inhibiting their activity .
Biological Activity
6-Cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolopyrimidine moiety and a dihydropyrimidinone core, which may contribute to its biological activity. The molecular formula is C18H22N4O with a molecular weight of approximately 314.39 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity :
- Antimicrobial Effects :
- Neuroprotective Effects :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- PI3K/Akt Pathway Modulation : Similar compounds have been shown to influence the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth.
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cancer progression or microbial metabolism, leading to reduced cell proliferation or survival.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies revealed activation of caspase-3 and caspase-9, confirming the induction of apoptosis.
Case Study 2: Antimicrobial Activity
In an investigation into antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Data Summary Table
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMRZJMYNWMPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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